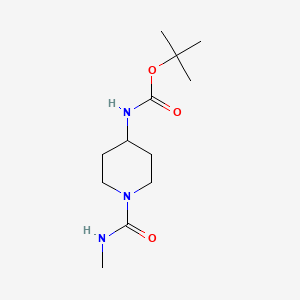

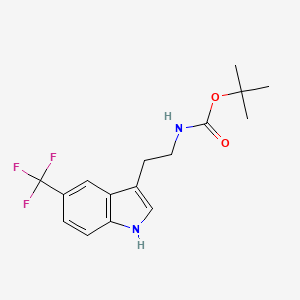

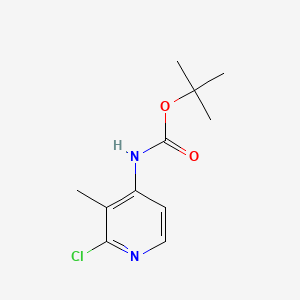

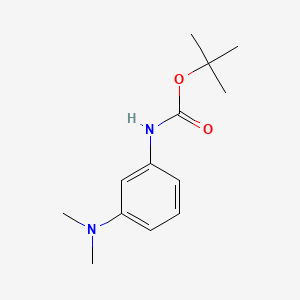

![molecular formula C11H16N4O2 B592195 叔丁基 2-氨基-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸酯 CAS No. 1105187-42-5](/img/structure/B592195.png)

叔丁基 2-氨基-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that have been studied for their potential antiviral and anticancer properties. They are known to interact with various biological targets and have been used in the design of small molecules against flaviviruses .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed, synthesized, and investigated for inhibition on both CDK kinase activity and cellular proliferation of pancreatic cancer .

科学研究应用

Zinchenko 等人 (2018) 探索了 4,6-二氯嘧啶-5-甲醛与甲基和叔丁基甘氨酸酯的相互作用,导致合成吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶的衍生物。这些化合物具有作为生物活性物质的潜力 (Zinchenko、Muzychka、Biletskiy 和 Smolii,2018).

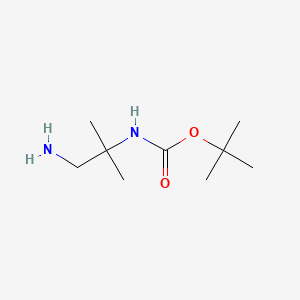

Çolak 等人 (2021) 从叔丁基 4-氧哌啶-1-羧酸酯、乙基氰基丙二酸酯和硫磺合成 6-叔丁基 3-乙基 2-氨基-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸酯。这项研究提供了对这些化合物的分子和晶体结构的见解 (Çolak、Karayel、Buldurun 和 Turan,2021).

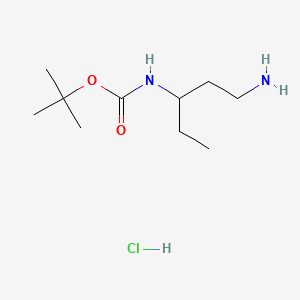

Zhang 等人 (2022) 研究了叔丁基 3-(2-(4-氨基-3-(2-氨基苯并[d]恶唑-5-基)-1H-吡唑[3,4-d]嘧啶-1-基)乙氧基)丙酸酯作为合成靶向 mTOR 的 PROTAC 分子的中间体。该合成使用钯催化的铃木反应,并通过各种光谱方法确认了结构 (Zhang、Huang、Cao、Gong、Gan 和 Mao,2022).

Altenbach 等人 (2008) 对 2-氨基嘧啶作为组胺 H4 受体的配体进行了研究,从而发现了具有有效体外和体内抗炎和镇痛活性的化合物。这项研究突出了 H4R 拮抗剂在疼痛管理中的治疗潜力 (Altenbach、Adair、Bettencourt、Black、Fix-Stenzel、Gopalakrishnan、Hsieh、Liu、Marsh、McPherson、Milicic、Miller、Vortherms、Warrior、Wetter、Wishart、Witte、Honore、Esbenshade、Hancock、Brioni 和 Cowart,2008).

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within cells .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle progression, which is a fundamental process in cellular replication and division .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

生化分析

Biochemical Properties

Similar compounds have shown to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” might interact with enzymes and proteins involved in cell cycle regulation.

Cellular Effects

Similar compounds have shown cytotoxic activities against various cell lines . This suggests that “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2 , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have shown to undergo transformations when heated under specific conditions , suggesting that this compound might also exhibit changes over time in terms of stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Similar compounds have shown antitumor effects in rat models , suggesting that this compound might also exhibit dosage-dependent effects in animal models.

Metabolic Pathways

Similar compounds have been found to inhibit enzymes involved in metabolic pathways , suggesting that this compound might also interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

Similar compounds have shown a high degree of lipophilicity , suggesting that this compound might also be easily transported and distributed within cells and tissues.

Subcellular Localization

Its lipophilic nature might influence its subcellular localization and potentially direct it to specific compartments or organelles.

属性

IUPAC Name |

tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGFCEXVKKHXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676656 |

Source

|

| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105187-42-5 |

Source

|

| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。